molecular formula C14H15NO6S2 B4422663 methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate

Cat. No.: B4422663
M. Wt: 357.4 g/mol
InChI Key: SNIKPQYTEWUVSC-UHFFFAOYSA-N
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Description

Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate is an organic compound with the molecular formula C14H15NO6S2. It is characterized by the presence of a thiophene ring, a sulfonyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with methyl 3-amino-2-thiophenecarboxylate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring and carboxylate ester may also contribute to binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy groups and a sulfonyl group on the phenyl ring, along with the thiophene carboxylate ester, makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxyphenyl)sulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S2/c1-19-11-5-4-9(8-12(11)20-2)23(17,18)15-10-6-7-22-13(10)14(16)21-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIKPQYTEWUVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate
Reactant of Route 2
methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate

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